molecular formula C8H10N4O4 B563164 5-Acetyl-d3-amino-6-formylamino-3-methyluracil CAS No. 1185082-65-8

5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Cat. No. B563164
CAS RN: 1185082-65-8
M. Wt: 229.21
InChI Key: RDZNZFGKEVDNPK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetylamino-6-formylamino-3-methyluracil-d3 is the deuterium labeled 5-Acetylamino-6-formylamino-3-methyluracil . It is a metabolite of caffeine . This compound is used for research purposes .


Synthesis Analysis

The synthesis of 5-Acetylamino-6-formylamino-3-methyluracil-d3 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . The structure of this compound has been confirmed by chemical synthesis .


Molecular Structure Analysis

The molecular weight of 5-Acetylamino-6-formylamino-3-methyluracil-d3 is 229.21 . The molecular formula is C8H7D3N4O4 . The SMILES representation of the molecule is CC(NC1=C(NC(N(C1=O)C([2H])([2H])[2H])=O)NC=O)=O .

Scientific Research Applications

Acetylator Phenotyping Using Caffeine

5-Acetyl-d3-amino-6-formylamino-3-methyluracil plays a significant role in acetylator phenotyping using caffeine. It has been identified as a major metabolite of caffeine in humans and is pivotal in determining genetically controlled acetylator status (Tang, Kadar, & Kalow, 1987). This application is essential in clinical pharmacology, especially in assessing individual responses to certain drugs based on genetic differences in drug metabolism.

Role in Pharmacogenetics

In pharmacogenetics, 5-Acetyl-d3-amino-6-formylamino-3-methyluracil is used as an indicator for the acetylation polymorphism, a genetic variation that affects the body's ability to metabolize certain drugs. This is critical for understanding individual differences in drug response and side effects (Grant et al., 1990).

Analytical and Synthetic Studies

The compound has been a subject of analytical studies for its quantification and characterization. It serves as a standard material in the study of caffeine metabolism, essential for understanding various pharmacological and physiological effects of caffeine (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).

Insights into Caffeine Metabolism

Research on 5-Acetyl-d3-amino-6-formylamino-3-methyluracil provides insights into the broader context of caffeine metabolism in humans, contributing to our understanding of how caffeine is processed in the body and its implications for health and disease (Tang, Grant, & Kalow, 1983).

Development of Analytical Methods

It has been instrumental in the development of new analytical methods, such as micellar electrokinetic capillary chromatography, to analyze urinary metabolites of caffeine, which are important for various clinical and research applications (Guo & Thormann, 1993).

Safety And Hazards

There is limited information available on the safety and hazards of 5-Acetylamino-6-formylamino-3-methyluracil-d3. It is recommended to handle this compound with care and use it for research purposes only .

properties

IUPAC Name

2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNZFGKEVDNPK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675515
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-d3-amino-6-formylamino-3-methyluracil

CAS RN

1185082-65-8
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Reactant of Route 2
Reactant of Route 2
5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Reactant of Route 3
Reactant of Route 3
5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Reactant of Route 4
Reactant of Route 4
5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Reactant of Route 5
Reactant of Route 5
5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Reactant of Route 6
Reactant of Route 6
5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.